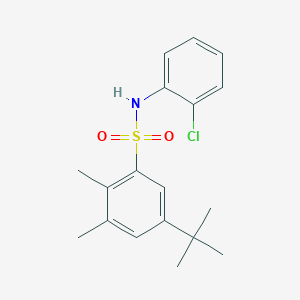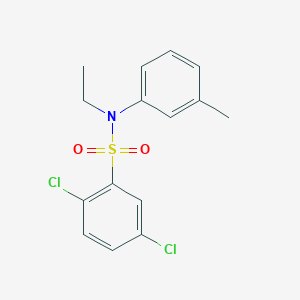![molecular formula C28H31NO5S B281222 Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immune response, and cell survival.
Mécanisme D'action
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 11-7082 exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. This compound 11-7082 binds to the cysteine residue of the NF-κB essential modulator (NEMO) protein, which is essential for the activation of NF-κB. This binding prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound 11-7082 induces apoptosis by activating caspase-3 and caspase-8, and by downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In inflammatory cells, this compound 11-7082 reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and inhibits the activation of inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 11-7082 has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for inhibiting NF-κB activation, which allows for precise modulation of NF-κB signaling pathways. Another advantage is its broad applicability in various cell types and animal models, which allows for the investigation of NF-κB signaling in different physiological contexts. However, one limitation of this compound 11-7082 is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 11-7082 and its potential therapeutic applications. One direction is the development of more potent and selective inhibitors of NF-κB activation, which may have improved efficacy and safety profiles. Another direction is the investigation of the role of NF-κB signaling in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the development of novel drug delivery systems for this compound 11-7082 may enhance its pharmacokinetic and pharmacodynamic properties, and improve its therapeutic potential.
Méthodes De Synthèse
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 11-7082 can be synthesized through a multi-step process that involves the reaction of 2-methylnaphthoquinone with butyl vinyl ether, followed by the addition of a sulfonyl chloride and tert-butylamine to form the final product.
Applications De Recherche Scientifique
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound 11-7082 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation and autoimmune disorders, this compound 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Propriétés
Formule moléculaire |
C28H31NO5S |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
butyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H31NO5S/c1-6-7-16-33-27(30)25-18(2)34-26-22-11-9-8-10-21(22)24(17-23(25)26)29-35(31,32)20-14-12-19(13-15-20)28(3,4)5/h8-15,17,29H,6-7,16H2,1-5H3 |
Clé InChI |
LMIUJODGHKCEFB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C |
SMILES canonique |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)
![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)

